molecular formula C18H19NO3S B258709 METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B258709
M. Wt: 329.4 g/mol
InChI Key: OPCSYQRURODRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C18H19NO3S . This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)15-14(12-7-3-2-4-8-12)11-23-17(15)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20)

InChI Key

OPCSYQRURODRAT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3

Origin of Product

United States

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